2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug design and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of the production process. Scale-up reactions and late-stage functionalization are also employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect . The compound’s unique structure allows it to interact with various molecular pathways, making it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
1,2,4-Triazolo[4,3-a]pyrazines: Another class of triazole-fused heterocycles with different biological activities.
Uniqueness
2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butoxy and fluoro groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12FN5O2 |
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Molecular Weight |
241.22 g/mol |
IUPAC Name |
2-amino-6-fluoro-5-[(2-methylpropan-2-yl)oxy]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C9H12FN5O2/c1-9(2,3)17-5-4(10)6(16)15-8(12-5)13-7(11)14-15/h1-3H3,(H3,11,12,13,14) |
InChI Key |
GDNAEQVUIYQRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=O)N2C(=N1)N=C(N2)N)F |
Origin of Product |
United States |
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